Taxinine J
Description
Classification and Chemical Context within Taxoids and Taxanes
The terms "taxane" and "taxoid" are often used interchangeably, though "taxoid" can sometimes refer specifically to derivatives of paclitaxel (B517696). nih.gov Taxanes, as a broader class, encompass a wide array of compounds isolated from Taxus species, characterized by a 20-carbon skeleton derived from four isoprene (B109036) units. cas.cz Taxinine (B26179) J fits within this classification as a diterpenoid possessing the fundamental taxane (B156437) framework.
The structures of taxanes can be categorized into eleven types based on their fused ring systems. nih.govwsu.edu The most common are the normal 6/8/6 taxanes, which include a linear tricyclic system. nih.gov Taxinine J is classified as a diterpenoid, possessing a molecular formula of C₃₉H₄₈O₁₂ and a molecular weight of 708.80 g/mol . chemfaces.com It is recognized as a natural compound isolated from Taxus sumatrana. chemfaces.commedchemexpress.commedchemexpress.eumedchemexpress.com
Historical Perspective of this compound Discovery and Initial Characterization
The study of compounds from the Taxus genus has a history spanning over a century, with initial reports on the isolation of a substance named "taxine" in the mid-1800s. nih.govnih.gov Early structural studies in the 1960s began to elucidate the diterpene and pseudoalkaloid structures present in yews. nih.gov
While specific details regarding the initial discovery and characterization of this compound itself are less extensively documented in the provided search results compared to the broader history of taxane research, it is listed among known taxanes isolated from Taxus species in later studies. For instance, a study published in 1995 reported the isolation of this compound, alongside other taxanes like taxol and baccatin (B15129273) III, from the needles of Taxus x media Hicksii. tandfonline.com Another study from 2015 mentions this compound being isolated from the stem bark of Taxus sumatrana. medchemexpress.com These instances indicate that this compound was identified and characterized as part of ongoing phytochemical investigations into the constituents of various Taxus species. Its structure and properties, such as its molecular formula and weight, were determined through spectroscopic analysis. chemfaces.comtandfonline.com
Contemporary Research Significance and Academic Relevance of this compound Studies
Contemporary research on this compound is relevant within the broader context of exploring the chemical diversity and potential biological activities of taxane diterpenoids. While paclitaxel remains the most prominent taxane due to its established clinical use, the vast array of other taxanes, including this compound, represents a valuable pool of compounds for academic investigation. nih.govresearchgate.net
Studies involving this compound contribute to the understanding of the complex phytochemistry of Taxus species. nih.gov Research into the isolation and characterization of this compound from different Taxus species, such as Taxus sumatrana and Taxus mairei, highlights its occurrence in various members of the genus. nih.govchemfaces.commedchemexpress.com Furthermore, investigations into the chemical modifications and reactions involving this compound derivatives, such as oxidation studies, demonstrate its use as a subject in synthetic and medicinal chemistry research aimed at exploring the potential of taxane scaffolds. acs.org
The academic relevance of studying compounds like this compound lies in several areas:
Phytochemical Profiling: Contributing to a comprehensive inventory of the chemical constituents of Taxus species. nih.govwsu.edu
Structural Elucidation: Providing opportunities to refine techniques for determining the structures of complex natural products. tandfonline.com
Biosynthesis Research: Offering insights into the biosynthetic pathways leading to the formation of diverse taxanes. nih.govnih.gov
Synthetic Chemistry: Serving as a starting material or target for the development of new synthetic methodologies for taxane scaffolds. acs.org
Exploration of Biological Activity: While the focus here is strictly on the compound itself, its presence in medicinal plants like Taxus suggests potential biological relevance, which drives academic interest in its isolation and characterization as a prerequisite for any such studies. nih.govworldscientific.com
The continued study of this compound and related taxanes is crucial for a complete understanding of this important class of natural products and their potential applications.
Properties
Molecular Formula |
C39H48O12 |
|---|---|
Molecular Weight |
708.8 g/mol |
IUPAC Name |
[(1R,2R,3R,5S,7S,8S,9R,10R,13S)-2,7,9,10,13-pentaacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C39H48O12/c1-20-29(46-22(3)40)18-28-35(48-24(5)42)34-21(2)30(51-32(45)17-16-27-14-12-11-13-15-27)19-31(47-23(4)41)39(34,10)37(50-26(7)44)36(49-25(6)43)33(20)38(28,8)9/h11-17,28-31,34-37H,2,18-19H2,1,3-10H3/b17-16+/t28-,29-,30-,31-,34-,35+,36+,37-,39+/m0/s1 |
InChI Key |
LNTSYHPESCVWKP-LKXFKGTJSA-N |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)OC(=O)C)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C(=C)C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)OC(=O)C)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Occurrence and Isolation Research of Taxinine J
Natural Occurrence and Distribution in Taxus Species
Taxinine (B26179) J is found in different species of the Taxus genus, commonly known as yews. The distribution and concentration of taxanes, including Taxinine J, can vary depending on the specific species and even the part of the plant examined.
Specific Taxus Species
This compound has been identified in several Taxus species. Notably, it has been isolated from Taxus sumatrana chemfaces.commedchemexpress.comchemondis.com, Taxus yunnanensis oup.comoup.comnih.govacs.orgresearchgate.net, and Taxus mairei chemfaces.commdpi.comnih.govthieme-connect.comnih.gov. While Taxus cuspidata is a well-studied source of various taxoids, this compound itself is not explicitly listed as being isolated from Taxus cuspidata in the provided search results, although related compounds like 2-deacetoxythis compound and taxinine B are mentioned in relation to Taxus cuspidata medchemexpress.eutandfonline.comrsc.orgresearchgate.net. Some reviews indicate that this compound is shared by yew tree species, suggesting a broader, though perhaps varying, distribution within the genus researchgate.net.
Here is a summary of Taxus species where this compound has been reported:
| Taxus Species | Reference(s) |
| Taxus sumatrana | chemfaces.commedchemexpress.comchemondis.com |
| Taxus yunnanensis | oup.comoup.comnih.govacs.orgresearchgate.net |
| Taxus mairei | chemfaces.commdpi.comnih.govthieme-connect.comnih.gov |
Plant Parts as Primary Sources
The concentration of taxanes can differ significantly between various parts of the yew plant. Research indicates that this compound is primarily found in the stem bark of Taxus sumatrana chemfaces.commedchemexpress.comchemondis.com. Studies on Taxus yunnanensis have reported the isolation of this compound from the roots oup.comoup.comresearchgate.net. In Taxus mairei, this compound has been found in the seeds nih.govthieme-connect.comnih.gov. The needles and branches are also known to contain taxanes in other Taxus species mdpi.comtandfonline.comresearchgate.netpsu.edunih.gov.
A summary of plant parts reported to contain this compound:
| Taxus Species | Plant Part(s) | Reference(s) |
| Taxus sumatrana | Stem bark | chemfaces.commedchemexpress.comchemondis.com |
| Taxus yunnanensis | Roots | oup.comoup.comresearchgate.net |
| Taxus mairei | Seeds | nih.govthieme-connect.comnih.gov |
Advanced Isolation and Purification Methodologies
The isolation and purification of taxanes from plant material are crucial steps in their study and potential utilization. Various modern techniques have been employed to efficiently extract these compounds.
Modern Extraction Techniques
Modern extraction techniques aim to improve efficiency, reduce solvent consumption, and minimize the degradation of target compounds compared to traditional methods.
Ultrasonic-assisted extraction (UAE) is a technique that utilizes ultrasonic waves to enhance the extraction of compounds from plant matrices. This method is considered simple, rapid, and effective, promoting higher penetration of the solvent into the plant material through cavitation researchgate.netnih.gov. UAE offers advantages such as high reproducibility, shorter extraction times, reduced solvent usage, lower temperature requirements, and lower energy input researchgate.netnih.gov. Optimization of parameters like solvent type, solvent-to-solid ratio, ultrasonic power, and extraction time is crucial for maximizing extraction yields researchgate.netscielo.br. While the provided search results mention the optimization of UAE for other taxoids like paclitaxel (B517696) from Taxus species researchgate.netmdpi.com, and taxinine from Taxus cuspidata branches and leaves caf.ac.cn, specific detailed research findings on the optimization of UAE solely for this compound were not prominently available in the provided snippets. However, the principles and advantages of UAE are applicable to the extraction of various taxanes.
Supercritical fluid extraction (SFE) is another advanced technique that utilizes a substance in its supercritical state (above its critical temperature and pressure) as the extraction solvent. Supercritical carbon dioxide (SC-CO2) is commonly used due to its mild critical conditions, non-toxic nature, and ease of removal from the extract ajgreenchem.comijpsjournal.com. SFE offers advantages such as high selectivity, efficiency, and environmental sustainability compared to traditional solvent extraction ajgreenchem.com. The solvating power of supercritical fluids can be tuned by adjusting pressure and temperature, allowing for selective extraction ajgreenchem.comijpsjournal.com. SFE has been applied to the extraction of various natural products and high-value compounds ajgreenchem.comijpsjournal.comnih.gov. While the search results mention SFE as a modern extraction technique and its application to natural products ajgreenchem.comijpsjournal.comnih.govaizheng120.comscispace.com, specific detailed research findings on SFE approaches optimized solely for the extraction of this compound were not explicitly found in the provided snippets. However, SFE's tunable properties make it a promising technique for the selective extraction of specific taxanes like this compound.
Chromatographic Separation Strategies Following initial extraction, chromatographic methods are essential for separating this compound from other co-extracted compounds. These techniques leverage the differences in how compounds interact with a stationary phase and a mobile phase to achieve separationlibretexts.org.
Normal-Phase and Reverse-Phase Liquid Chromatography Liquid chromatography (LC) is widely used in the isolation of taxanes. Two primary modes are employed: normal-phase chromatography and reverse-phase chromatographylibretexts.orgsepscience.com. Normal-phase chromatography utilizes a polar stationary phase (such as silica (B1680970) gel) and a non-polar mobile phase. In this mode, more polar compounds are retained longer by the stationary phase, while less polar compounds elute fasterlibretexts.orgsepscience.com. Reverse-phase chromatography, which is more commonly used for taxane (B156437) separation, employs a non-polar stationary phase (such as C18 bonded silica) and a polar mobile phase (typically mixtures of water with organic solvents like methanol (B129727) or acetonitrile)libretexts.orgsepscience.comwikipedia.org. In reverse-phase LC, more hydrophobic compounds are retained longer by the non-polar stationary phase, and more hydrophilic compounds elute firstwikipedia.org. Studies on taxane isolation frequently report the use of silica gel chromatography, which can operate in a normal-phase modetandfonline.comtandfonline.com. Reverse-phase LC, particularly with C18 columns, is also a standard technique for separating taxanesgoogle.comwikipedia.orgresearchgate.net.
Here is a table illustrating the general principles of normal-phase and reverse-phase chromatography:
| Feature | Normal-Phase Chromatography | Reverse-Phase Chromatography |
| Stationary Phase | Polar (e.g., Silica Gel) | Non-polar (e.g., C18 bonded silica) |
| Mobile Phase | Non-polar (e.g., Hexane, Heptane with modifier) | Polar (e.g., Water/Methanol, Water/Acetonitrile) |
| Elution Order | Less polar compounds elute first | More polar compounds elute first |
Biosynthetic Pathway Elucidation of Taxinine J
Precursor Compounds and Early Biogenetic Stages
The biosynthesis of taxanes begins with the fundamental building blocks of isoprenoid synthesis.
The universal diterpenoid precursor for the biosynthesis of taxanes, including Taxinine (B26179) J, is geranylgeranyl diphosphate (B83284) (GGPP). mdpi.comguidetopharmacology.orgresearchgate.net GGPP is a C20 isoprenoid pyrophosphate synthesized through the methylerythritol phosphate (B84403) (MEP) pathway in plants. researchgate.net This compound serves as the substrate for the first committed step in the taxane (B156437) biosynthetic pathway. researchgate.netpnas.orgacs.orgnih.gov
The initial and committed step in taxane biosynthesis is the cyclization of GGPP to form the taxane core structure, specifically taxa-4(5),11(12)-diene. researchgate.netpnas.orgacs.orgnih.gov This critical reaction is catalyzed by the enzyme taxadiene synthase (TS). acs.orgwikipedia.org Taxadiene is the first committed intermediate in the synthesis of taxol and other taxanes. wikipedia.org While taxa-4(5),11(12)-diene is the primary product of this cyclization, other taxadiene isomers, such as taxa-4(20),11(12)-diene, may also be involved or formed in some contexts. acs.orgnih.gov
Geranylgeranyl Diphosphate (GGPP) as a Universal Precursor
Enzymatic Steps and Biotransformations
Following the formation of the taxane core, a series of enzymatic modifications, primarily oxygenations and acylations, transform the basic skeleton into the diverse array of taxanes.
Cytochrome P450 monooxygenases (CYP450s) play a crucial role in the oxidative functionalization of the taxane skeleton. mdpi.comguidetopharmacology.orgpnas.orgencyclopedia.pub These enzymes catalyze hydroxylation reactions at various positions on the taxane core. pnas.orgencyclopedia.pub For instance, taxadiene-5α-hydroxylase (T5αOH), a class II CYP450, converts taxadiene into taxadien-5α-ol through hydroxylation at the C-5 position. mdpi.comencyclopedia.pub The hydroxylation of the taxane skeleton is largely mediated by the CYP450 family, although their selectivity can vary depending on the substrate's acetylation and oxygenation status. mdpi.comencyclopedia.pub The complex nature and number of CYP450 species involved in taxane biosynthesis have historically complicated the full elucidation of the pathway. pnas.org
Acyltransferases are also significant in the modification of the taxane core, contributing to the structural diversity of taxanes through acylation reactions. mdpi.com These enzymes catalyze the transfer of acyl groups to hydroxyl positions on the taxane skeleton. mdpi.com Acylation is recognized as an important step in the modification of the core taxane skeleton. mdpi.com Besides CYP450s and acyltransferases, other modifying enzymes are involved in tailoring the taxane skeleton at various positions, including C-1, C-2, C-4, C-5, C-7, C-9, C-10, and C-13. mdpi.comencyclopedia.pub
Role of Cytochrome P450 Monooxygenases in Oxidative Functionalization
Biosynthetic Intermediates and Pathway Branching Leading to Taxinine J
The biosynthesis of this compound involves specific intermediates and likely represents a branch point in the general taxane pathway. While the complete, dedicated pathway solely for this compound is not as extensively detailed as that for paclitaxel (B517696), it is understood to diverge after the initial core formation and early oxygenation steps. The modification of diol intermediates is a less fully reported area of the taxol pathway, and putative bifurcations after certain hydroxylation steps can lead to the biosynthesis of other taxoids, which would include compounds like this compound. mdpi.comencyclopedia.pub The specific sequence of oxygenation and acylation events that uniquely leads to the characteristic functionalization pattern of this compound, including its specific acetylation and cinnamoylation patterns, defines its branch of the taxane biosynthetic pathway. Research into the substrate specificity of various CYP450s and acyltransferases found in Taxus species is key to fully mapping the steps leading to this compound.
Identification of Key Intermediates
Research into the taxoid biosynthetic pathway has identified several compounds that are considered key intermediates. While the direct pathway to this compound is not as extensively mapped as that of paclitaxel, studies on taxoid biosynthesis in Taxus species have identified compounds structurally related to this compound that likely serve as intermediates or are derived from common precursors.
One such proposed intermediate is 2-deacetoxydecinnamoyl this compound, which has been isolated from the stem bark of Taxus wallichiana academicjournals.org. Another important intermediate in the broader taxoid pathway, and potentially relevant to this compound biosynthesis, is taxuyunnanine D nih.govacs.orgnih.gov. Taxuyunnanine D is an early oxidized intermediate in the pathway, featuring hydroxylations at the C-5, C-10, and C-13 positions acs.orgnih.gov. The presence and identification of these and other taxoids in various Taxus species and cell cultures provide crucial clues for mapping the enzymatic steps involved in the formation of complex structures like this compound wsu.edunih.govacademicjournals.org.
Proposed Divergent and Anastomosing Routes within Taxoid Biosynthesis
The taxoid biosynthetic pathway is not a simple linear sequence of reactions but rather a complex network characterized by divergent and anastomosing routes encyclopedia.pubmdpi.comtesisenred.net. This complexity arises from the substrate promiscuity of some enzymes and the presence of multiple parallel branches leading to different taxoid end-products mdpi.comnih.govresearchgate.net.
Early in the pathway, after the formation of taxadiene, there appears to be a bifurcation. For instance, the initial oxygenation at the C5 position can be followed by hydroxylation at C13 or acetylation at C5, leading to different branches nih.gov. Enzymes like taxoid 13α-hydroxylase and 10β-hydroxylase exhibit complementary substrate selectivities, further contributing to the pathway's complexity nih.gov. This network of interconnected routes, with potential common nodes, allows for the generation of the vast chemical diversity observed among taxoids nih.govmdpi.comtesisenred.net. The biosynthesis of this compound is likely integrated within this complex network, potentially sharing intermediates and enzymatic steps with the pathways leading to other taxoids.
Biosynthetic Pathway Engineering Approaches for this compound Production
Given the low abundance of many taxoids, including this compound, in wild Taxus plants and the environmental concerns associated with harvesting bark, alternative production methods are being explored. Biosynthetic pathway engineering approaches aim to enhance the production of desired taxoids through in vitro systems and genetic manipulation.
Plant Cell Culture and Suspension Cultures for Metabolite Enhancement
Plant cell culture, particularly suspension cultures, has emerged as a promising biotechnology for producing taxoids academicjournals.orgcabidigitallibrary.orgnih.govmdpi.comnih.govmdpi.com. These cultures offer a controlled environment for cell growth and metabolite accumulation, providing a sustainable alternative to wild harvesting academicjournals.orgmdpi.com.
Studies have demonstrated the feasibility of establishing callus and suspension cultures from various Taxus species, including Taxus baccata, Taxus canadensis, Taxus wallichiana, and Taxus × media hybrids, for taxoid production cabidigitallibrary.orgnih.govnih.gov. Different culture media and growth regulators have been evaluated to optimize biomass growth and taxoid accumulation cabidigitallibrary.orgmdpi.com. Elicitation, using compounds like methyl jasmonate, has been shown to significantly increase the production of certain taxoids in Taxus cell suspension cultures by stimulating the biosynthetic pathway cabidigitallibrary.orgnih.govmdpi.com.
While much of the research on cell cultures has focused on paclitaxel and 10-deacetyl baccatin (B15129273) III, these systems also produce a range of other taxoids, and their potential for this compound production can be explored and optimized cabidigitallibrary.orgnih.gov. The qualitative composition of taxoids in cell cultures can vary depending on the species, cell line origin, and culture conditions nih.gov.
Here is a table summarizing some findings on taxoid production in Taxus cell cultures:
| Species/Hybrid | Culture Type | Elicitor Used | Key Taxoids Detected/Enhanced | Reference |
| Taxus baccata | Callus | None | Taxol, baccatin III, 10-deacetyl baccatin III, 10-deacetyl taxol | cabidigitallibrary.org |
| Taxus baccata | Suspension | Methyl jasmonate | Taxol, baccatin III, 10-deacetyl baccatin III, 10-deacetyl taxol | cabidigitallibrary.org |
| Taxus wallichiana | Suspension | Methyl jasmonate | Paclitaxel, C14-OH taxoids (taxuyunnanine C, yunnanxane) | nih.gov |
| Taxus globosa | Suspension | Methyl jasmonate | Taxoids (general) | mdpi.com |
| Taxus spp. & hybrids | Callus & Suspension | Various | Nonpolar 14-hydroxylated taxoids (predominant) | nih.gov |
Heterologous Expression Systems for Pathway Reconstruction
Reconstructing taxoid biosynthetic pathways, or parts thereof, in heterologous expression systems offers another powerful approach for studying and producing these compounds core.ac.uknih.govsci-hub.se. This involves transferring the genes encoding the enzymes of the pathway into a suitable host organism, such as yeast or bacteria, which can then be engineered to produce the desired metabolites nih.govnih.gov.
Heterologous expression allows for the dissection of complex pathways, the characterization of individual enzymes, and the potential for higher yields in a more controlled and scalable environment compared to plant cell cultures nih.govsci-hub.se. While reconstructing the entire taxoid pathway, which involves numerous enzymatic steps, is a significant challenge, progress has been made in expressing individual taxoid biosynthesis genes and small gene clusters in heterologous hosts nih.govnih.govdp.tech. This approach can be particularly valuable for producing specific intermediates or for understanding the function of enzymes involved in the late stages of taxoid biosynthesis, which could be relevant to this compound formation.
Directed Evolution and Enzyme Promiscuity for Chemical Diversity Generation
Directed evolution and the exploitation of enzyme promiscuity are innovative strategies for generating chemical diversity and improving enzyme efficiency within biosynthetic pathways jfaulon.commpg.denih.govmpg.de. Enzymes, while often considered highly specific, can exhibit promiscuous activities, catalyzing reactions other than their primary one jfaulon.commpg.denih.gov. This inherent flexibility can serve as a starting point for the evolution of new enzymatic functions jfaulon.commpg.de.
Directed evolution involves introducing random mutations into enzyme genes and then selecting for variants with desired improved or novel activities mpg.denih.gov. By applying directed evolution to enzymes in the taxoid pathway, it may be possible to alter their substrate specificity or catalytic activity, potentially leading to the production of novel taxoid structures or improved yields of existing ones like this compound mpg.de. Understanding and harnessing the promiscuity of taxoid biosynthetic enzymes could provide new avenues for generating structural analogs of this compound and other taxoids with potentially altered biological activities researchgate.netjfaulon.commpg.de.
Compound Table
Total Synthesis and Semi Synthesis Methodologies of Taxinine J
Strategic Approaches for Taxane (B156437) Core Construction Relevant to Taxinine (B26179) J
The construction of the taxane core, a 6/8/6 tricyclic system, is a central challenge in the synthesis of Taxinine J and other taxanes. escholarship.orgnih.gov Various strategic approaches have been developed to address this, focusing on the efficient assembly of the intricate ring system.
The two-phase synthesis logic is a strategy inspired by the biosynthesis of terpenes. acs.orgnih.govrawdatalibrary.netyoutube.comresearchgate.net It typically involves a "cyclase phase" focused on forming the carbon skeleton with minimal oxygenation, followed by an "oxidase phase" where selective oxidations are introduced to generate structural diversity. acs.orgnih.govrawdatalibrary.netyoutube.comresearchgate.net This approach aims to access a range of taxanes from common intermediates. The Baran group has extensively applied this logic to the synthesis of taxanes, starting from minimally oxidized precursors like taxadiene or taxadienone and performing a series of selective oxidations to reach more complex taxanes, including those with oxidation patterns relevant to this compound. acs.orgnih.govrawdatalibrary.netyoutube.comresearchgate.netorganic-chemistry.orgacs.orgsemanticscholar.org This strategy allows for the divergent synthesis of different taxane natural products from a common intermediate. acs.orgyoutube.comsemanticscholar.org
A versatile synthetic strategy based on the interconversion of complex molecular frameworks has been developed to provide general access to the wider taxane diterpene family. researchgate.netchemrxiv.orgresearchgate.netcolab.wsdp.tech This approach allows for the transformation of one taxane scaffold into another, enabling access to both classical and nonclassical taxanes from a single advanced intermediate. researchgate.netchemrxiv.orgresearchgate.netcolab.ws This strategy emphasizes stereoelectronic control in orchestrating the interconversion of polycyclic frameworks. researchgate.netresearchgate.netcolab.ws This methodology has been applied to synthesize various taxane congeners, demonstrating the ability to interconvert between classical taxane and 3,11-cyclotaxane scaffolds. researchgate.netchemrxiv.org
Two-Phase Synthesis Logic
Stereoselective and Regioselective Chemical Transformations
Achieving the correct stereochemistry and regiochemistry is crucial in the synthesis of complex molecules like this compound due to the presence of multiple chiral centers and functional groups.
Oxidation reactions play a significant role in introducing oxygen functionalities at specific positions on the taxane core. Dioxirane-mediated C-H oxidation is one method used in taxane synthesis. acs.orgnih.govrawdatalibrary.netacs.orgcolab.ws For example, dioxirane-mediated C-H oxidation has been employed to install oxygen atoms at positions like C1 and C7 in the synthesis of Taxol. acs.orgnih.govrawdatalibrary.netacs.orgcolab.ws While the direct application of this specific oxidation to this compound is not explicitly detailed in the provided snippets, the use of dioxirane-mediated oxidations is a relevant transformation in taxane synthesis for achieving site-selective oxygenation.
Specific Oxidation Reactions (e.g., dioxirane-mediated C-H oxidation)
Synthetic Challenges and Innovative Solutions in this compound Synthesis
The synthesis of taxane diterpenes, such as this compound, is a formidable task in organic chemistry. The core 6-8-6 tricyclic ring system, along with the dense array of oxygenation patterns and chiral centers, contributes to the complexity nih.govnih.gov. Specific challenges encountered in the synthesis of taxinine derivatives and related taxanes include:
Construction of the Highly Oxygenated and Stereochemically Dense Taxane Skeleton: The taxane core features a unique arrangement of six-, eight-, and six-membered rings, often with a bridgehead alkene nih.gov. Introducing and controlling the stereochemistry at multiple positions, particularly the C1, C2, C4, C5, C7, C9, C10, and C13 positions which are often functionalized in taxanes like this compound, is a major challenge nih.gov.
Formation of the Eight-Membered B Ring: The construction of the conformationally flexible eight-membered ring is often a critical and challenging step in taxane synthesis nih.gov. Strategies like intramolecular reactions, including Diels-Alder cycloadditions and anionic oxy-Cope rearrangements, have been explored to form this central ring nih.govpublish.csiro.audtic.mil.
Installation and Manipulation of Oxygen Functionality: this compound, like many taxanes, is highly oxygenated, featuring multiple hydroxyl and acetate (B1210297) groups nih.gov. Regioselective and stereoselective oxidation reactions at various positions (e.g., allylic oxidations) are crucial but can be difficult to control publish.csiro.auacs.org.
Late-Stage Functionalization: Introducing functional groups at late stages of the synthesis while maintaining the integrity of the complex skeleton is a significant hurdle acs.org.
Accessing Diverse Oxidation Patterns: Synthesizing taxanes with varying oxidation patterns, as seen across the diverse taxane family, requires versatile synthetic strategies nih.gov.
Innovative solutions have been developed to address these challenges in the synthesis of taxanes, which are relevant to the potential synthesis of this compound:
Convergent and Modular Approaches: Utilizing convergent synthetic strategies, where key fragments are synthesized separately and then coupled, can simplify the synthesis of complex molecules like taxanes nih.gov.
Stereoselective Reactions: Developing and employing highly stereoselective reactions, such as asymmetric conjugate additions and controlled cyclizations, are essential for establishing the correct absolute and relative stereochemistry nih.govacs.org.
Protecting Group Strategies: Careful selection and manipulation of protecting groups are vital to navigate the presence of multiple sensitive functional groups throughout the synthesis.
Oxidation Strategies: Research has focused on developing regioselective and stereoselective oxidation methods, including the use of specific reagents and catalytic systems, to introduce oxygen functionality at desired positions publish.csiro.auacs.orgsemanticscholar.org.
Biomimetic Approaches: Some synthetic strategies draw inspiration from the proposed biosynthesis of taxanes, attempting to mimic key enzymatic transformations in a laboratory setting nih.govnih.govresearchgate.net. The "two-phase synthesis" approach, for instance, separates ring-forming events from oxidation sequences nih.govacs.orgnih.govresearchgate.net.
Skeletal Rearrangements: Innovative approaches involving skeletal rearrangements have been explored to access different taxane scaffolds from common intermediates chemrxiv.orgresearchgate.net.
While specific detailed total or semi-synthesis routes solely focused on this compound are not extensively detailed in the immediate search results, research on the synthesis of related taxanes provides a strong foundation for understanding the methodologies and challenges applicable to this compound. For example, studies towards the synthesis of taxinine and other taxanes highlight the difficulties in constructing the core ring system and controlling oxidation patterns publish.csiro.augrantome.com. Semi-synthetic approaches often start from more abundant taxanes and modify them to access less available or novel derivatives rsc.orgokayama-u.ac.jpacs.orggoogle.com.
The development of efficient and scalable synthetic routes to taxanes remains an active area of research, driven by the potential for discovering new therapeutic agents nih.govnih.gov. The challenges inherent in their synthesis continue to spur the development of novel chemical methodologies and strategies.
Chemical Derivatization and Analog Generation of Taxinine J
Rational Design of Taxinine (B26179) J Derivatives
Rational design in the context of Taxinine J derivatives involves leveraging structural information and biological activity data to guide the synthesis of new compounds with desired properties. This approach often draws upon established structure-activity relationships observed within the broader taxane (B156437) family. For instance, studies on related taxanes have indicated the importance of specific functional groups and their positions on the taxane core for biological activity, such as the C-13 side chain in paclitaxel (B517696) nih.govresearchgate.net. Rational design can involve modifying existing functionalities on this compound or introducing new ones at specific positions predicted to interact favorably with biological targets, such as tubulin or P-glycoprotein (P-gp) nih.govnih.gov. Computational methods, including docking studies and pharmacophore modeling, can play a role in the rational design process by predicting the binding interactions and potential activity of designed analogues before their synthesis nih.govnih.govresearchgate.net. Studies on taxane analogues have demonstrated that modifications, such as altering the acyloxy moiety at C13, can influence activity like MDR reversal nih.gov. Rational design efforts have also explored the possibility of relocating key functional groups, such as placing a side chain at C-5 to mimic the C-13 side chain of paclitaxel, suggesting that modifying the core skeleton's conformation could lead to active compounds nih.gov.
Strategic Derivatization for Enhanced Biological Activity Research
Strategic derivatization of this compound focuses on targeted chemical modifications to explore and potentially enhance specific biological activities. This involves selective reactions at different positions of the molecule, taking advantage of the varied functional groups present.
Acylation Strategies for Modifying Hydroxyl Groups
Acylation and deacylation reactions are fundamental strategies for modifying the hydroxyl groups present in taxanes, including those in this compound. These modifications can significantly impact the compound's polarity, metabolism, and interaction with biological targets. Selective acylation of specific hydroxyl groups within a molecule containing multiple such functionalities is a common challenge in taxane chemistry vulcanchem.comresearchgate.net. Methods for selective O-deacylation of taxinine, a related natural taxane, have been developed using reagents like barium hydroxide (B78521) octahydrate, sodium bis(2-methoxyethoxy)aluminium hydride (Red-Al), or diisobutylaluminium hydride (DIBAL-H) under mild conditions to yield derivatives with deacylated positions at C-2, C-5, and C-9,10 ontosight.ai. These selective deacylations can provide valuable intermediates for the subsequent introduction of different acyl groups, thereby generating a library of analogues with varied substitution patterns. While specific detailed examples of acylation strategies directly on this compound with extensive data tables were not prominently found in the provided snippets, the general importance and methodologies for selective acylation/deacylation in taxanes are well-established and applicable to this compound for SAR studies.
Epoxidation and Other Oxidative Modifications
Oxidative modifications, particularly epoxidation, represent another strategic approach to derivatizing this compound. These reactions can introduce epoxide rings or other oxygen-containing functionalities that alter the molecule's shape and reactivity, potentially leading to new biological properties. Epoxidation of this compound derivatives has been investigated using oxidants such as meta-chloroperoxybenzoic acid (m-CPBA) and dimethyldioxirane (B1199080) (DMDO) researchgate.netcolab.wsresearchgate.net. These reactions can exhibit regioselectivity, leading to epoxides at different positions of the taxane skeleton. For example, epoxidation of a this compound derivative with m-CPBA afforded a mixture of epoxides, including the 4α,20-epoxide, the 4α,20:11β,12β-diepoxide, and the 11β,12β-epoxide, with the product ratio depending on the reaction temperature researchgate.net. Boron trifluoride-catalyzed reactions of 4,20-epoxy-5-O-triethylsilyltaxinine A, a taxinine derivative, have been shown to yield unusual taxane derivatives through complex rearrangements researchgate.netrsc.org. These examples highlight the potential for oxidative modifications to generate diverse and structurally interesting this compound analogues. Other oxidative processes have also been explored in the context of taxane synthesis and derivatization, often involving metal-catalyzed reactions to install oxygen functionalities at specific carbon positions acs.orgyoutube.com.
Synthetic Routes to Novel this compound Analogues
The synthesis of novel this compound analogues can be approached through various strategies, including semi-synthesis from naturally occurring taxanes and total synthesis or convergent approaches to build the taxane core with desired modifications. Semi-synthesis, starting from readily available taxanes like this compound or related compounds such as 2-deacetoxythis compound, offers a practical route to generate a series of analogues by targeted chemical transformations researchgate.net. For instance, novel taxoids have been derived from 2-deacetoxythis compound and evaluated for their anticancer activity researchgate.net.
Structure Activity Relationship Sar Investigations of Taxinine J
Methodological Frameworks for SAR Studies
SAR investigations of taxoids, including Taxinine (B26179) J derivatives, employ a variety of methodological frameworks to correlate structural features with biological responses. These approaches range from traditional qualitative analysis to sophisticated computational techniques that provide quantitative insights into molecular interactions.
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR method that attempts to correlate the biological activity of a set of molecules with their 3D steric and electrostatic fields. In CoMFA studies of taxoids, the molecules are aligned in 3D space, and their surrounding steric and electrostatic fields are calculated using probe atoms at grid points nih.gov. These field values, along with other descriptors, are then used to build a statistical model (typically using partial least squares regression) that relates variations in molecular fields to variations in biological activity. CoMFA has been applied to study the growth inhibition activity of taxoids, demonstrating its utility in characterizing the relationship between structure and activity based on 2D and 3D structural information. Statistical characteristics such as the squared correlation coefficient (r²) and the squared cross-validation leave-one-out coefficient (r²cv-loo) are used to assess the robustness and predictive power of the CoMFA models.
Molecular Descriptors Family Approach (MDF-SAR)
The Molecular Descriptors Family Approach (MDF-SAR) is another methodology employed in SAR studies of taxoids. This approach involves generating and calculating a family of molecular descriptors based on the topological and geometrical models of the compounds. Each descriptor is constructed to capture specific structural information. MDF-SAR models aim to link these descriptors to the observed biological activity, such as growth inhibition. Studies using MDF-SAR have shown that the growth inhibition activity of taxoids can be related to descriptors reflecting the compounds' geometry and topology, including parameters like partial charges, the number of directly bonded hydrogens, and cardinality. The predictive power of MDF-SAR models is assessed through methods like leave-one-out analysis.
Computational Chemistry and Molecular Modeling for Conformational Analysis
Computational chemistry and molecular modeling play a vital role in SAR investigations by providing tools to understand the 3D structures of molecules and their interactions with biological targets. These methods enable the calculation of molecular properties and the simulation of molecular behavior in a computational environment. For taxoids, computational techniques such as conformational analysis are used to explore the possible 3D shapes a molecule can adopt. Understanding the preferred conformations is essential because the biological activity is often dependent on the molecule presenting a specific shape to its target nih.gov. Molecular modeling can also be used for docking studies, predicting how a taxoid derivative might bind to a protein target, and identifying key interaction sites. These in silico approaches complement experimental SAR studies by providing insights into the molecular basis of activity and guiding the design of new analogues.
Identification of Critical Structural Determinants for Molecular Interaction
SAR studies on taxoids, including investigations involving Taxinine J derivatives, have aimed to pinpoint the specific parts of the molecule that are crucial for their biological activity. This involves systematically modifying different functional groups and positions on the taxane (B156437) core and observing the effect on activity.
Influence of Specific Acetate (B1210297) and Benzoyl Moieties
The presence and position of acetate and benzoyl moieties on the taxane skeleton have been identified as significant determinants of biological activity. For instance, studies on taxinine analogues have demonstrated that taxanes bearing an acyloxy moiety, particularly a benzoyloxy group, at the C13 position can possess high activity, such as multidrug resistance (MDR) reversal activity. The introduction of a benzoyl group at C13 has been shown to be meaningful, leading to significantly higher inhibitory activity compared to compounds without this group at that position.
Acetylation at various hydroxyl groups on the taxane structure has also been explored in SAR studies. The presence of acetate groups can influence activity, and the position of acetylation is important. For example, studies on coumarin (B35378) derivatives, another class of compounds where O-acylation is relevant to activity, suggest that shorter acyl groups can enhance antifungal activity. While this is not directly about this compound, it illustrates the principle of how acetate modifications can impact activity. In taxanes, the presence or absence of acetate groups at positions like C-7 and C-13 has been noted in structural analyses of different taxoids. Modifications at the C2-benzoate position have also been investigated, with different substituents at the 3-position of the benzoyl group impacting potency against drug-sensitive and drug-resistant cancer cell lines.
Impact of Functionalization at Key Carbon Positions
Functionalization, such as oxidation or the attachment of various groups, at specific carbon positions on the taxane core is critical for defining the biological profile of taxoids. SAR studies systematically investigate the effect of modifications at positions including, but not limited to, C2, C5, C9, C10, C13, and C19.
For instance, the C13 position is particularly important, with the ester side chain at this position being required for certain activities like cytotoxicity and the promotion of microtubule assembly in some taxanes. The nature of the substituent at C13 significantly influences activity.
Modifications at the C2 position, often involving a benzoyl group or substituted benzoyl group, have been shown to impact potency. The C9 position, which can bear a carbonyl or hydroxyl group, and the C10 position, often functionalized with an acetate or hydroxyl group, are also sites where modifications can influence activity. While some groups, like the carbonyl at C9 and the acetyl at C10, may have minimal impact on the efficacy of certain taxanes like paclitaxel (B517696), modifications at these positions are still explored in the context of SAR for other taxoids.
Correlation between Molecular Structure and Biological Effects in Vitro
In vitro studies investigating this compound and its derivatives have aimed to elucidate the structural features essential for its biological activities, primarily cytotoxicity against cancer cell lines. Research indicates that specific functional groups and their positions on the taxane skeleton play a significant role in determining the compound's potency.
Detailed research findings highlight the importance of certain moieties for the anticancer activity of this compound derivatives. For instance, studies on 2-deacetoxythis compound (2-DAT-J), a related taxoid, have pointed to the critical nature of the cinnamoyl group at the C-5 position and the acetyl group at the C-10 position for its in vitro anticancer activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. nih.govresearchgate.net
Modifications or absence of these groups can lead to a reduction or loss of activity. This suggests that these specific functionalities are involved in the interaction with biological targets within the cell, which are responsible for the observed effects. nih.govresearchgate.net
While specific detailed data tables directly comparing the in vitro activity of this compound with a wide range of systematically modified derivatives were not extensively available in the search results, the principle of SAR in taxanes, including this compound, is well-established. researchgate.netmdpi.comtermedia.pl SAR studies on other taxoids, such as paclitaxel and its analogs, have demonstrated that alterations to the taxane ring system and side chains significantly impact their ability to promote microtubule assembly and exert cytotoxicity. researchgate.netmdpi.comnih.govnih.gov These studies provide a broader context for understanding the likely impact of structural variations on this compound's activity.
Based on the available information, a conceptual representation of the structure-activity relationship for this compound and related taxoids in vitro can be summarized as follows:
| Structural Feature | Position | Impact on In Vitro Anticancer Activity |
| Cinnamoyl group | C-5 | Essential for activity |
| Acetyl group | C-10 | Essential for activity |
| Modifications/Absence | C-5, C-10 | Likely to reduce or abolish activity |
This table is based on the findings regarding 2-deacetoxythis compound, a closely related compound, and illustrates the type of correlation investigated in SAR studies of taxanes. nih.govresearchgate.net Further detailed studies with a broader range of this compound derivatives would be needed to establish a comprehensive quantitative SAR.
The in vitro biological effects studied often include cytotoxicity, inhibition of cell proliferation, and effects on the cell cycle or microtubule dynamics, consistent with the known mechanisms of action of many taxanes. researchgate.netnih.govnih.gov The correlation between structure and these effects in vitro provides valuable insights for the potential development of more potent or selective this compound-based therapeutic agents.
Molecular Mechanisms and Biological Targets of Taxinine J in Vitro Research
Modulation of Microtubule Dynamics
Microtubules are dynamic polymers essential for maintaining cell shape, intracellular transport, and cell division. Taxanes, including Taxinine (B26179) J and its derivatives, are known to interfere with microtubule dynamics, leading to significant cellular dysfunction.
While direct, detailed in vitro studies specifically quantifying the promotion of tubulin assembly by Taxinine J are limited in the reviewed literature, the mechanism of action for taxanes in general involves the promotion of microtubule assembly from tubulin heterodimers. Taxol, a well-studied taxane (B156437), enhances the rate and extent of microtubule assembly in vitro. nih.govnih.govcsic.es This is achieved by stabilizing interactions between tubulin dimers, facilitating polymer formation. nih.govcsic.es It is plausible that this compound, being a taxane, shares this characteristic of promoting tubulin polymerization in vitro.
A prominent mechanism attributed to taxanes is the inhibition of microtubule depolymerization. This stabilization of microtubules is crucial to their biological activity. 7-Deacetoxythis compound, a derivative of this compound, has been shown in vitro to stabilize microtubules, thereby preventing their depolymerization. biosynth.com This effect disrupts the normal dynamic instability of microtubules, which is essential for processes like chromosome segregation during cell division. mdpi.comresearchgate.net Taxanes bind to the polymerized form of tubulin, stabilizing the microtubule structure and making it resistant to disassembly. nih.govresearchgate.net
The stabilization of microtubules by taxanes like this compound and its derivatives significantly impacts cellular microtubule organization in vitro. The inhibition of depolymerization leads to an accumulation of excessively stable microtubules within the cell. scribd.com This aberrant accumulation can result in the formation of disorganized microtubule bundles or arrays, disrupting the normal architecture and function of the microtubule cytoskeleton. scribd.com This disruption is particularly detrimental during mitosis, where the precise assembly and disassembly of microtubules are required for the formation of the spindle apparatus and proper chromosome segregation. mdpi.comresearchgate.netfrontiersin.org
Inhibition of Microtubule Depolymerization
Elucidation of Cellular Process Disruption
The disruption of microtubule dynamics by this compound and related taxanes leads to significant downstream effects on cellular processes, most notably cell cycle progression and the induction of programmed cell death.
A well-documented consequence of taxane-induced microtubule stabilization in vitro is cell cycle arrest, primarily at the G2/M phase. mdpi.comresearchgate.netscribd.comhscell.org The stabilized microtubule network interferes with the formation and function of the mitotic spindle, activating the spindle assembly checkpoint (SAC). mdpi.comfrontiersin.org This checkpoint prevents cells from progressing through mitosis until all chromosomes are properly attached to the spindle microtubules. mdpi.com The persistent activation of the SAC due to the abnormal microtubule structure caused by taxanes like 7-Deacetoxythis compound halts the cell cycle at the G2/M transition or within mitosis. mdpi.comscribd.comhscell.org
Cell Cycle Arrest (e.g., G2/M Phase)
Identification of Specific Molecular Targets and Pathways
Understanding the specific molecular targets and affected pathways is crucial for elucidating the biological activities of this compound. In vitro studies provide insights into these interactions at a cellular and molecular level.
Interaction with Transporter Proteins (e.g., P-glycoprotein, inferred from related taxinines)
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by efflux transporter proteins like P-glycoprotein (P-gp), also known as ABCB1. While direct studies on this compound's interaction with P-glycoprotein were not prominently found in the search results, research on related taxinines provides relevant inferences. Studies have shown that Taxinine and Taxinine B can inhibit the drug transport function of P-glycoprotein in multidrug-resistant cells. chemfaces.com This suggests a potential for other taxinines, including this compound, to interact with or modulate the activity of transporter proteins like P-glycoprotein, which could have implications for overcoming drug resistance in cancer treatment.
Potential Receptor Binding and Enzyme Modulation (e.g., TP53, EGFR, AKT1, inferred from general taxanes)
Taxanes, as a class of compounds, have been reported to influence key cellular regulators and enzymes involved in cancer progression. General taxanes are known to act as inducers of the tumor suppressor protein p53 (TP53), thereby enhancing apoptotic processes. horizonepublishing.com They can also lead to an increase in the expression of p21, a cyclin-dependent kinase inhibitor, through the upregulation of p53. horizonepublishing.com This suggests a potential for this compound to similarly modulate TP53 activity, influencing cell cycle control and apoptosis.
Other important targets in cancer signaling pathways include the Epidermal Growth Factor Receptor (EGFR) and AKT1. EGFR is a transmembrane protein involved in pathways that regulate cell growth, differentiation, and survival, and its overexpression is common in many cancers. mednexus.orgresearchgate.net AKT1 is a key protein in the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and plays a critical role in processes like cell proliferation and survival. plos.orgnanobioletters.com While direct binding or modulation of EGFR or AKT1 by this compound was not explicitly detailed in the search results, the significance of these targets in cancer and their modulation by other compounds (e.g., bufalin (B1668032) shown to interact with EGFR mednexus.org, various inhibitors targeting AKT1 abcam.commrc.ac.ukiiarjournals.org) suggests they could be potential areas for investigation regarding this compound's activity, inferred from the broader context of cancer-related targets in taxane research.
Involvement in Cellular Signaling Pathways (e.g., pathways in cancer, proteoglycans in cancer, microRNAs in cancer, inferred from general taxanes)
The biological effects of this compound are likely mediated through its involvement in various cellular signaling pathways. Based on research concerning general taxanes, there is an inferred involvement in pathways critical for cancer development and progression. As mentioned, taxanes can influence the p53 pathway, which is central to cell cycle arrest and apoptosis. horizonepublishing.com The PI3K/AKT pathway, in which AKT1 is a key component, is another major pathway frequently altered in cancer, controlling diverse cellular functions. plos.orgnanobioletters.com Inhibition of this pathway is considered a strategy for suppressing cancer growth. nanobioletters.com The EGFR-mediated signaling pathways, including the EGFR/AKT/ERK pathway, are also significant in promoting cancer cell proliferation and survival. mednexus.org
While the search results did not provide specific details on the involvement of this compound in pathways related to proteoglycans or microRNAs in cancer, the general understanding of taxanes' impact on cancer cell behavior suggests that these could be areas where this compound might exert influence. Further research is needed to precisely map the involvement of this compound in these and other complex cellular signaling networks.
In Vitro Experimental Models for Mechanistic Studies
In vitro studies are essential for dissecting the molecular mechanisms of action of compounds like this compound. Various experimental models are employed to investigate interactions with specific targets and effects on cellular processes.
Cell-Free Enzyme Assays
Cell-free enzyme assays are valuable tools for assessing the direct inhibitory or modulatory effects of a compound on specific enzymes. These assays involve isolating the enzyme of interest and testing the compound's activity in a controlled environment without the complexity of a living cell. While the search results did not provide specific data on cell-free enzyme assays conducted with this compound, this type of assay is a standard method for determining if a compound directly interacts with and modulates the activity of purified enzymes, such as kinases (e.g., AKT1, EGFR tyrosine kinase domain) or other enzymes potentially involved in pathways affected by taxinines.
Protein-Protein Interaction (PPI) Network Analysis
Protein-Protein Interaction (PPI) network analysis is a systems biology approach used to understand how proteins interact within a cell and how a compound might perturb these interactions. By analyzing changes in PPI networks upon treatment with a compound, researchers can gain insights into its mechanism of action and identify key nodes or pathways affected. Although the search results did not specifically detail PPI network analysis performed for this compound, this method is increasingly used in drug discovery research to explore the broader impact of compounds on cellular signaling and identify potential targets or off-targets. A search result mentioned PPI network analysis in a general context related to drug targets. genome.jp
Beyond these specific methods mentioned in the outline, in vitro studies on this compound and related taxinines have also utilized cell-based models. For instance, this compound has shown inhibitory activity in hepatoma cell lines. targetmol.comchemfaces.com Furthermore, 2-Deacetoxythis compound, a related taxinine, demonstrated significant in vitro activity against breast cancer cell lines, specifically MCF-7 and MDA-MB-231 cells. nih.govresearchgate.net These cell line studies are fundamental for assessing the cytotoxic or growth inhibitory effects of compounds and can be used in conjunction with other techniques to investigate underlying mechanisms. Structure-activity relationship (SAR) studies, like those conducted for 2-deacetoxythis compound, which identified the importance of specific functional groups for anticancer activity, are also a critical part of in vitro research to understand how the chemical structure of taxinines relates to their biological effects. nih.govresearchgate.net
Here is a table summarizing the in vitro activity of 2-Deacetoxythis compound against breast cancer cell lines as reported in the search results:
| Compound | Cell Line | Concentration (µM) | Observed Activity | Citation |
| 2-Deacetoxythis compound | MCF-7 | 20 | Significant activity | nih.govresearchgate.net |
| 2-Deacetoxythis compound | MDA-MB-231 | 10 | Significant activity | nih.govresearchgate.net |
Molecular Docking and Systems Pharmacology Approaches
The investigation of the molecular mechanisms and biological targets of natural compounds like this compound often utilizes computational approaches such as molecular docking and systems pharmacology. These in silico methods provide valuable insights into potential interactions between the compound and biological macromolecules, aiding in the prediction of its pharmacological effects and underlying mechanisms at a systems level.
Molecular docking is a computational technique employed to predict the preferred orientation and binding affinity of a small molecule (ligand), such as this compound, to a macromolecule target, typically a protein. By simulating the molecular interactions, docking studies can provide insights into the potential binding sites and the strength of the interaction, expressed as a binding score or energy. This approach is widely used in drug discovery to identify potential drug candidates and their likely targets. In the context of taxanes and other natural products, molecular docking can be applied to hypothesize how this compound might interact with key proteins involved in various cellular processes, such as those related to cell growth, division, or signaling pathways. While the provided search results mention docking studies on taxane diterpenoids, including a taxinine derivative, and discuss the application of molecular docking in identifying targets for other natural compounds, specific detailed molecular docking data for this compound were not found in the provided snippets.
Systems pharmacology, including network pharmacology, takes a more holistic approach by integrating data from various sources to construct networks of drug-target-disease relationships. This method aligns with the understanding that many natural compounds, particularly those from traditional medicine, may exert their effects through interactions with multiple targets and modulation of complex biological pathways. By analyzing these networks, systems pharmacology can help to elucidate the potential multi-component and multi-target nature of a compound's action. It can predict potential targets and pathways influenced by a compound, providing a broader perspective on its pharmacological profile and potential therapeutic applications. Network pharmacology studies often precede or complement in vitro experiments to prioritize targets and pathways for further investigation. Although the search results highlight the utility of network pharmacology in studying the mechanisms of natural products and traditional Chinese medicine formulas, specific systems pharmacology analyses focused solely on this compound were not detailed in the provided information.
The application of molecular docking and systems pharmacology to this compound would involve predicting its interactions with a range of potential biological targets based on its chemical structure and relevant biological databases. Systems pharmacology could then be used to analyze how these predicted targets are interconnected within biological networks and which pathways are most likely to be affected by this compound. These computational predictions can serve as a basis for designing targeted in vitro experiments to validate the identified interactions and mechanisms.
Advanced Analytical Methodologies for Taxinine J Research
High-Resolution Chromatographic Techniques
Chromatography plays a vital role in isolating and purifying Taxinine (B26179) J from plant extracts or other complex samples. High-resolution techniques are employed to achieve effective separation from closely related taxanes and other co-occurring compounds.
Advanced High-Performance Liquid Chromatography (HPLC) with Diverse Detection
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of taxanes, including Taxinine J researchgate.netresearchgate.net. HPLC offers high resolving power, making it suitable for separating compounds with similar polarities. Various stationary phases, such as C18 and phenyl columns, have been utilized for the analysis of taxanes researchgate.netresearchgate.netgoogle.com. The choice of mobile phase, often a mixture of water and organic solvents like methanol (B129727) or acetonitrile, and the elution gradient are optimized to achieve optimal separation of this compound from other components in the sample researchgate.netresearchgate.net.
Diverse detection methods can be coupled with HPLC for the analysis of this compound. Ultraviolet-visible (UV-Vis) and photodiode array (PDA) detectors are commonly used, as taxanes often possess chromophores that absorb UV light researchgate.netresearchgate.net. PDA detection is particularly useful as it provides full UV spectra, aiding in peak identification and purity assessment researchgate.net.
Research findings indicate that reversed-phase HPLC methods using C18 or phenyl columns with optimized binary gradient profiles or isocratic elution can effectively separate this compound and related taxoids from Taxus extracts researchgate.netresearchgate.net. For example, a method using a Nova-Pak Phenyl column and a binary gradient profile was developed for the analysis of 2'-deacetoxydecinnamoylthis compound and 2'-deacetoxythis compound in yew needles researchgate.net. Another study employed octadecylsilane (B103800) and octasilane columns with an isocratic elution of methanol and water for studying the variability of taxoids, including 2-deacetoxy-decinnamoyl taxinine-J, in Taxus wallichiana researchgate.net.
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Separation
Ultra-High Performance Liquid Chromatography (UHPLC) offers enhanced separation efficiency and speed compared to traditional HPLC, utilizing smaller particle size columns and higher mobile phase pressures mdpi.com. While specific studies focusing solely on this compound analysis by UHPLC were not extensively detailed in the search results, UHPLC is a powerful technique for the analysis of complex mixtures of natural products and is increasingly applied to taxane (B156437) analysis researchgate.netnih.gov. UHPLC coupled with mass spectrometry (UHPLC-MS/MS) has been employed for the analysis of taxanes, demonstrating its capability for rapid and sensitive detection nih.gov. The improved resolution of UHPLC is beneficial for separating structurally similar taxanes, potentially including this compound and its derivatives, in complex biological or plant extracts.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is typically used for the analysis of volatile or semi-volatile compounds shimadzu.com. While this compound itself is a relatively large and non-volatile diterpene, GC might be applicable for the analysis of more volatile derivatives or degradation products, if such analyses are relevant to specific research questions ncl.res.in. However, the direct analysis of intact this compound by GC is generally not feasible without prior derivatization to increase its volatility, a process not commonly reported for routine taxane analysis compared to LC-based methods shimadzu.com. GC is often coupled with mass spectrometry (GC-MS) for enhanced identification and quantification of separated components researchgate.net.
Mass Spectrometry-Based Characterization and Quantification
Mass spectrometry (MS) provides crucial information about the molecular weight and structure of this compound, complementing chromatographic separation. MS-based methods are essential for confirmation of identity and for quantifying this compound, especially at low concentrations or in complex matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful hyphenated techniques widely used for the analysis of taxanes, including this compound researchgate.netcimap.res.innih.govnih.govidexlab.com. LC-MS/MS combines the separation capabilities of LC with the sensitivity and specificity of MS/MS, making it ideal for trace analysis of compounds in complex samples medchemexpress.comamericanpharmaceuticalreview.com.
In LC-MS/MS, ions of interest are selected in the first mass analyzer (MS1), fragmented, and the resulting product ions are analyzed in the second mass analyzer (MS2) chromatographyonline.com. This provides characteristic fragmentation patterns that can be used for definitive identification and quantification, even in the presence of interfering substances chromatographyonline.com. LC-MS/MS methods have been developed for profiling taxanes in Taxus extracts, allowing for rapid and systematic structure elucidation based on comparing fragmentation patterns with known taxanes nih.gov. For instance, LC-ESI-MS analysis has been used for taxoid profiling of Taxus wallichiana extracts, and data on 2-deacetoxy this compound, including its retention time and mass fragmentation ions, have been reported cimap.res.inidexlab.com.
LC-MS methods, including those using ion trap mass spectrometers with atmospheric pressure electrospray ionization (ESI), have been employed for the detection and semi-quantitative analysis of taxane pseudoalkaloids, demonstrating their utility in analyzing complex biological samples nih.gov.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million, allowing for the determination of the elemental composition of an analyte researchgate.netnottingham.ac.uk. This is particularly valuable for the identification of unknown taxanes or confirming the identity of known compounds like this compound based on their exact mass. HRMS can differentiate between compounds with the same nominal mass but different elemental compositions.
HRMS techniques, such as those coupled with LC (LC-HRMS), are used in natural product research for the comprehensive characterization of compounds in complex extracts mdpi.com. While specific detailed applications of HRMS solely for this compound were not extensively found, HRMS is a standard technique used in the structural elucidation of newly isolated natural products, including taxanes colab.wsresearchgate.net. Studies on related taxoids have utilized HRMS for confirming established structures and determining the elemental composition of isolated compounds researchgate.net. The accurate mass information provided by HRMS is crucial for confirming the molecular formula of this compound and its derivatives, especially when dealing with complex plant matrices or synthetic intermediates acs.org.
Derivatization Strategies for Improved Ionization and Sensitivity in MS
Mass spectrometry (MS) is a powerful tool for the analysis of natural products like this compound, providing information on molecular weight and fragmentation patterns. However, some compounds may exhibit poor ionization efficiency, limiting sensitivity. Derivatization strategies are employed to address this by modifying the analyte to enhance its ionization characteristics and improve detection limits in MS, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). hscell.orggithub.io The goal of derivatization in MS can include increasing volatility, thermal stability, and chromatographic mobility for techniques like GC/MS. hscell.orghscell.org For LC-ESI-MS/MS, derivatization can introduce a chargeable moiety to improve ionization efficiency, which is often low for neutral compounds. github.io The generated derivatives can also yield specific product ions upon collision-induced dissociation (CID), aiding sensitive detection. github.io Common derivatization reactions aim to enhance sensitivity or selectivity in MS. medchemexpress.com While specific derivatization strategies applied directly to this compound were not detailed in the search results, the principles of derivatization for improving MS performance are broadly applicable to the analysis of complex natural products with potentially challenging ionization properties.
Spectroscopic Techniques for Structural Elucidation and Conformation
Spectroscopic methods are indispensable for determining the structure and understanding the conformation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)
Research on taxinine and its derivatives has extensively utilized NMR spectroscopy. For example, studies have reported detailed ¹H NMR spectral assignments for taxinine derivatives, including the characteristic signals for aromatic protons, olefinic protons, and methyl groups. rna-society.org Specific proton signals, such as those for the 9- and 10-protons, show significant upfield shifts upon hydrolysis of acetate (B1210297) groups, indicating their proximity to these functionalities. rna-society.org Double resonance experiments have been employed to confirm coupling relationships between protons, such as between methyl groups at C₁₅. ¹H and ¹³C NMR data for this compound have been reported to resemble those of Taxinine E, suggesting structural similarities.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation due to molecular vibrations. Different functional groups exhibit characteristic absorption bands at specific wavenumbers, providing a molecular fingerprint. IR spectra have been recorded for taxoids, aiding in the identification of key functional groups such as carbonyls and hydroxyls.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is particularly useful for detecting and characterizing chromophores, which are structural moieties that absorb UV or visible light. UV-Vis spectroscopy can provide information on the presence of conjugated systems and aromatic rings within the molecule and is often used for quantitative analysis based on Beer-Lambert Law. UV/Vis detectors are commonly integrated into LC systems for the analysis of compounds like taxoids. The UV-Vis spectrum of a compound is characterized by the position and intensity of its absorption bands, which are influenced by its molecular structure.
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional structure of a molecule in the solid state, including the absolute configuration. By analyzing the diffraction pattern produced when X-rays interact with a crystal of the compound, the electron density can be mapped, revealing the positions of atoms.
X-ray crystallography has been successfully applied to determine the crystal structures of taxinine derivatives. This technique has been used to confirm structures initially established by spectroscopic data, including that of this compound. For instance, the crystal structure of a derivative, 2,5,9,10-tetra-O-acetyl-14-bromotaxinol, was determined by three-dimensional X-ray analysis, providing detailed crystallographic parameters such as unit cell dimensions and space group. This provides unambiguous confirmation of the molecular connectivity and stereochemistry.
Bioanalytical Method Validation for Complex Matrices
The analysis of this compound in complex biological matrices (such as plasma, serum, or urine) requires validated bioanalytical methods to ensure the reliability and accuracy of the results. Bioanalytical method validation (BMV) is a process that demonstrates that a quantitative analytical method is suitable for its intended biomedical application.
Key parameters evaluated during BMV include accuracy, precision, sensitivity, selectivity, linearity, range, recovery, and stability. Accuracy assesses how close the measured value is to the true value, while precision measures the reproducibility of the measurements. Sensitivity is determined by the lower limit of quantification (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision. Selectivity ensures that the method can differentiate and quantify the analyte in the presence of other components in the matrix. Linearity establishes the relationship between the analyte concentration and the instrument response over a defined range. Recovery assesses the efficiency of the extraction procedure from the biological matrix. Stability evaluates the stability of the analyte in the matrix under various storage and handling conditions. Validating bioanalytical methods is crucial for generating high-quality data in studies involving the quantification of this compound in biological samples.
Future Research Directions and Translational Potential
Elucidation of Uncharted Biosynthetic Gaps in Taxinine (B26179) J Production
The biosynthesis of taxoids in Taxus plants is a complex enzymatic pathway, and while significant progress has been made, particularly concerning paclitaxel (B517696), detailed steps and regulatory mechanisms for many taxoids, including Taxinine J, remain to be fully elucidated. Research has indicated that taxinine itself can serve as a precursor in the semi-synthesis of paclitaxel derivatives academicjournals.org. The isolation of compounds like 2-deacetoxydecinnamoyl this compound from Taxus wallichiana highlights the structural diversity within the taxinine family and suggests specific enzymatic modifications occur researchgate.net. Understanding the precise enzymatic steps, intermediates, and genetic regulation involved in the conversion of central taxane (B156437) precursors to this compound is a critical area for future research. Identifying the specific enzymes responsible for the unique functionalizations and structural features of this compound would pave the way for metabolic engineering strategies aimed at enhancing its production in plant cell cultures or heterologous hosts frontiersin.orgnih.govnih.govoup.comnih.govmdpi.com. Uncharted gaps in the pathway represent bottlenecks that, once understood, could be targeted for optimization through genetic manipulation or synthetic biology approaches to improve the sustainable supply of this compound and its related derivatives.
Design and Synthesis of Next-Generation this compound Analogues with Tailored Activities
The design and synthesis of taxoid analogues have been a fruitful area of research, driven by the aim to develop compounds with improved efficacy, reduced toxicity, or enhanced pharmacological properties compared to naturally occurring taxanes researchgate.netnih.govacs.orgresearchgate.netnih.govnih.govresearchgate.netnih.gov. Future research on this compound includes the rational design and synthesis of next-generation analogues. This involves leveraging structural information and potential structure-activity relationships (SAR) to create derivatives with tailored biological activities researchgate.netnih.govresearchgate.netcollaborativedrug.com. Studies have already explored the chemical oxidation and epoxidation of this compound derivatives, indicating the potential for chemical modification to explore new chemical space and potentially altered bioactivity acs.orgresearchgate.netbaranlab.orgacs.org. Future efforts will focus on systematically modifying the this compound scaffold at specific positions to investigate the impact of these changes on target binding, cellular uptake, metabolic stability, and desired biological effects. This could involve introducing different functional groups, altering stereochemistry, or creating hybrid molecules. The goal is to identify analogues with superior properties for potential therapeutic or other applications, building upon the inherent taxane structure.
Development of Advanced Analytical Platforms for Comprehensive Taxoid Profiling
The complexity and diversity of taxoids produced by Taxus species necessitate advanced analytical methods for their identification, quantification, and comprehensive profiling wsu.edumdpi.comresearchgate.net. While techniques like High-Performance Liquid Chromatography (HPLC) are standard for quantifying known taxoids, future research requires the development of even more sophisticated platforms to fully capture the taxoid profile, including this compound and its potential metabolites or related minor compounds mdpi.commdpi.com. Advanced analytical platforms could integrate hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) with high resolution and sensitivity to detect and characterize novel or low-abundance taxoids. Mass spectrometry imaging (MSI) is an emerging technique that has shown promise in visualizing the spatial distribution of taxoids within plant tissues, which could provide insights into their biosynthesis and accumulation patterns relevant to this compound nih.gov. Future research will focus on developing standardized, high-throughput analytical workflows capable of comprehensive taxoid profiling from various biological sources, enabling a deeper understanding of the chemical diversity and facilitating the discovery of new bioactive taxoids.
Integration of Omics Technologies for Systems-Level Understanding of this compound Effects
Integrating various omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to gain a systems-level understanding of biological processes uninet.edunih.govhumanspecificresearch.orgmdpi.comresearchgate.net. For this compound, future research will increasingly integrate these technologies to understand its biosynthesis, its role within the plant, and its potential effects on biological systems. Transcriptomics can reveal the genes involved in the taxinine biosynthetic pathway and how their expression is regulated nih.gov. Proteomics can identify the enzymes and other proteins involved in production and metabolism. Metabolomics can provide a comprehensive snapshot of the metabolites present, helping to map the metabolic network related to this compound nih.gov. Integrating these datasets with bioinformatics and systems biology approaches can help to identify key regulatory nodes, understand the interplay between different biological molecules, and predict the impact of genetic or environmental changes on this compound production. Furthermore, applying omics technologies to study the effects of this compound on cells or organisms could reveal its mechanisms of action and identify potential biomarkers, providing a holistic view beyond traditional single-target studies.
Q & A
Q. What standardized analytical techniques are recommended for characterizing Taxinine J’s structural identity and purity?
- Methodological Answer : this compound’s characterization requires a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to confirm stereochemistry and functional groups .
- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase (e.g., acetonitrile/water gradient) and column type (C18) to assess purity (>95%) .
- Mass Spectrometry (MS) : Employ ESI-MS or MALDI-TOF for molecular weight validation .
- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., carbonyl, hydroxyl) through characteristic absorption bands .
Table 1 : Summary of Key Analytical Parameters
| Technique | Parameters | Target Data |
|---|---|---|
| ¹H NMR | 500 MHz, CDCl₃ | Proton shifts, coupling constants |
| HPLC | C18 column, 1.0 mL/min | Retention time, peak purity |
| ESI-MS | Positive ion mode | [M+H]⁺ ion confirmation |
Q. How should researchers design preliminary bioactivity assays for this compound using in vitro models?
- Methodological Answer :
- Cell Line Selection : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity screening, referencing prior taxane studies .
- Dose Range : Conduct dose-response curves (0.1–100 µM) with 72-hour exposure, using MTT or resazurin assays .
- Controls : Include paclitaxel as a positive control and DMSO as a solvent control .
- Data Interpretation : Calculate IC₅₀ via nonlinear regression (e.g., GraphPad Prism) and report ±SEM from triplicate experiments .
Q. What are the best practices for documenting this compound synthesis procedures to ensure reproducibility?
- Methodological Answer :
- Stepwise Protocols : Detail reaction conditions (temperature, solvent, catalyst), purification steps (e.g., column chromatography eluents), and yields .
- Supplementary Data : Include raw NMR spectra, HPLC chromatograms, and crystallography data (if applicable) in appendices .
- Reference Standards : Compare spectral data with published this compound profiles to validate synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across studies?
- Methodological Answer :
- Systematic Review : Compile data from peer-reviewed studies, noting variables like cell passage number, assay duration, and serum concentration .
- Meta-Analysis : Apply random-effects models to account for inter-study heterogeneity and identify outliers .
- Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., ATCC cell lines, identical assay kits) .
Q. What experimental strategies improve this compound yield in semi-synthetic pathways?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize reaction parameters (e.g., pH, temperature, precursor ratios) .
- Enzymatic Catalysis : Explore cytochrome P450 or glycosyltransferases for regioselective modifications .
- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .
Q. How can multi-omics approaches elucidate this compound’s mechanism of action in resistant cancer phenotypes?
- Methodological Answer :
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, efflux pumps) .
- Proteomics : Use LC-MS/MS to quantify changes in β-tubulin isoforms or ABC transporter expression .
- Metabolomics : Apply GC-MS to track metabolic shifts (e.g., glycolysis, TCA cycle) linked to drug resistance .
Table 2 : Multi-Omics Data Integration Workflow
| Step | Technique | Objective |
|---|---|---|
| 1 | RNA-seq | Pathway enrichment analysis |
| 2 | LC-MS/MS | Target protein quantification |
| 3 | GC-MS | Metabolic flux profiling |
Methodological Considerations for Data Rigor
- Statistical Validation : Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons and report effect sizes .
- Ethical Compliance : For in vivo studies, cite IACUC approval and adhere to ARRIVE guidelines for animal reporting .
- Data Transparency : Share raw datasets in repositories like Zenodo or Figshare, adhering to FAIR principles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
